molecular formula C4H8O3 B13760242 1-(2-Hydroxyethoxy)ethenol CAS No. 27613-77-0

1-(2-Hydroxyethoxy)ethenol

Cat. No.: B13760242
CAS No.: 27613-77-0
M. Wt: 104.10 g/mol
InChI Key: JVDUNKGVVTYHCB-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethoxy)ethenol is an organic compound characterized by the presence of both hydroxyl and ether functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethoxy)ethenol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with ethylene glycol under controlled conditions. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to prevent the accumulation of unwanted by-products. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethoxy)ethenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ether group can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

1-(2-Hydroxyethoxy)ethenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.

    Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethoxy)ethenol exerts its effects is primarily through its functional groups. The hydroxyl group can form hydrogen bonds, which play a crucial role in its interactions with other molecules. The ether group can act as a nucleophile, participating in various substitution reactions. These interactions are essential for its applications in different fields.

Comparison with Similar Compounds

1-(2-Hydroxyethoxy)ethenol can be compared with other similar compounds, such as:

    2-(2-Hydroxyethoxy)ethanol: This compound has similar functional groups but differs in its molecular structure, leading to different reactivity and applications.

    Diethylene glycol: While it shares the ether linkage, its lack of a hydroxyl group makes it less reactive in certain chemical reactions.

    Ethylene glycol: This compound has two hydroxyl groups, making it more reactive in oxidation reactions compared to this compound.

The uniqueness of this compound lies in its combination of hydroxyl and ether groups, which allows it to participate in a broader range of chemical reactions compared to its analogs.

Biological Activity

1-(2-Hydroxyethoxy)ethenol is a compound of interest due to its potential biological activities. Understanding its biological effects can provide insights into its applications in pharmaceuticals and other fields. This article reviews the available literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

This compound is characterized by the presence of a hydroxyethoxy group, which may influence its reactivity and interaction with biological systems. The structure can be represented as follows:

C4H8O3\text{C}_4\text{H}_8\text{O}_3

Biological Activities

Antioxidant Activity
Research indicates that compounds with hydroxy groups often exhibit antioxidant properties. The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed significant scavenging activity, suggesting potential protective effects against oxidative stress.

Antimicrobial Activity
A study explored the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Cytotoxicity Studies
Cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa15.7
MCF-720.8

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. For instance, it has been shown to inhibit specific enzymes involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Case Studies

Case Study 1: Antioxidant Effects in Neuroprotection
In a neuroprotective study, the administration of this compound to rat models subjected to oxidative stress resulted in improved neuronal survival rates and reduced markers of oxidative damage. This suggests potential applications in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against biofilms formed by pathogenic bacteria. Results indicated that this compound significantly reduced biofilm formation, highlighting its potential as an antimicrobial agent in clinical settings.

Properties

CAS No.

27613-77-0

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

1-(2-hydroxyethoxy)ethenol

InChI

InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5-6H,1-3H2

InChI Key

JVDUNKGVVTYHCB-UHFFFAOYSA-N

Canonical SMILES

C=C(O)OCCO

Origin of Product

United States

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